molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No. B1590289
CAS RN: 7583-90-6
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Description

1-Amino-2-methylpyridinium iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .


Synthesis Analysis

The synthesis of 1-Amino-2-methylpyridinium iodide involves a solution of the compound (3 mmol) and ethyl cyanoacetate (4 g, 35 mmol) in 50 mL of ethanol stirred with K2CO3(5 g) at room temperature for 3 days .


Molecular Structure Analysis

The molecular formula of 1-Amino-2-methylpyridinium iodide is C6H9IN2 . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .


Chemical Reactions Analysis

1-Amino-2-methylpyridinium iodide is used as a building block to construct fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, ylide type reactions .


Physical And Chemical Properties Analysis

1-Amino-2-methylpyridinium iodide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 236.06 .

Scientific Research Applications

Peptide Synthesis

1-Amino-2-methylpyridinium iodide has been utilized in the realm of peptide synthesis. An example includes its role in the synthesis of different peptides using protected di- and trifunctional amino acids. Its use in this context helps in achieving reactions free of racemization, which is crucial for preserving the structural integrity of peptides (Keese et al., 1985).

CO2 Separation

In the field of environmental science, specifically in CO2 separation processes, 1-Amino-2-methylpyridinium iodide has shown promising results. When used in composites, it significantly enhances CO2/N2 selectivity and the permeance of CO2 gas, contributing to more effective CO2 capture technologies (Kim & Kang, 2019).

Organic Synthesis

This compound has been employed in various organic reactions, such as the generation of azomethine ylids, which are intermediates in organic synthesis. It was used in reactions with carbonyl compounds, showcasing its versatility in chemical synthesis (Kohra & Tominaga, 1994).

Spectroscopic and Structural Studies

1-Amino-2-methylpyridinium iodide has been a subject in structural and spectroscopic studies. For instance, its crystal structure was analyzed using various techniques like NMR, FTIR, Raman, and X-ray diffraction, providing insights into its molecular geometry and interactions (Barczyński et al., 2013).

Analytical Chemistry Applications

It has also found use in analytical chemistry, particularly in the acidimetric determination of thiol groups. This demonstrates its utility in analytical methods where precise and accurate measurements are essential (Bald, 1980).

Safety And Hazards

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXSCPQGJZSLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484977
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpyridinium iodide

CAS RN

7583-90-6
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylpyridinium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylpyridinium iodide
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Reactant of Route 6
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Citations

For This Compound
12
Citations
KT Potts, R Dugas… - Journal of Heterocyclic …, 1973 - Wiley Online Library
… [1,5‐a]pyridine and 1‐amino‐2‐methylpyridinium iodide yielded the corresponding 3‐acetyl‐… Reaction of 1‐amino‐2‐methylpyridinium iodide with benzaldehyde gave N‐benzalimino‐2…
Number of citations: 23 onlinelibrary.wiley.com
R Gösl, A Meuwsen - Organic Syntheses, 2003 - Wiley Online Library
… product: 1‐amino‐2‐methylpyridinium iodide …
Number of citations: 0 onlinelibrary.wiley.com
KT Potts, UP Singh, J Bhattacharyya - The Journal of Organic …, 1968 - ACS Publications
Cyclization of 2-alkyl-l-aminopyridinium salts (2) with acyl or aroyl chlorides in pyridine solution provides a convenient synthesis of derivatives of the title ring system (3). With l-amino-2-…
Number of citations: 35 pubs.acs.org
T Billot, R Beckert, M Döring, J Wuckelt… - Journal of …, 2001 - Wiley Online Library
… The cycloacylation of 1-amino-2-methylpyridinium iodide 5 with the building block 2b involved, firstly, a deprotonization using butyl lithium followed by reaction with the electrophile 2b at …
Number of citations: 13 onlinelibrary.wiley.com
TE Young, RA Lazarus - The Journal of Organic Chemistry, 1968 - ACS Publications
Although l-alkyl-l, 4-dithiinium salts have not been previously isolated, Parham and coworkers had postulated the existence of such compounds as intermediates in the ring scission of …
Number of citations: 18 pubs.acs.org
RN Dugas - 1970 - search.proquest.com
… The non-cyclic structure of the products from 1 -amino-2-methylpyridinium iodide and phenyl isocyanate was finally clearly shown by the nature of the product obtained from 1-amino-4-…
Number of citations: 2 search.proquest.com
RK Bansal, J Heinicke - Chemical Reviews, 2001 - ACS Publications
… The reaction of 1-amino-2-methylpyridinium iodide 30 (R 1 = R 2 = H) with 2 equivalents of PCl 3 under these conditions affords the 1-dichlorophosphino derivative 31 (R 1 = PCl 2 , R 2 …
Number of citations: 130 pubs.acs.org
NV Dzhigirei, AK Sheinkman, AN Kost… - Pharmaceutical …, 1968 - Springer
Compounds of the type of II are readily crystallizing, colored compounds. Their UV spectra (Figs. 1 and 2) possess a characteristic absorption band in the region of 320-400 n~, the …
Number of citations: 3 link.springer.com
I Hermecz - Advances in Heterocyclic Chemistry, 2003 - Elsevier
Publisher Summary This chapter surveys the recent development in the chemistry of pyrido-oxazines, pyrido-thiazines, pyrido-diazines, and their benzologs.. It discusses the ring …
Number of citations: 6 www.sciencedirect.com
L Bettinetti, S Löber, H Hübner… - Journal of combinatorial …, 2005 - ACS Publications
… To a mixture of 1-amino-2-methylpyridinium iodide 16 (2 g, 8.5 mmol) and K 2 CO 3 (2.4 g, 17.4 mmol) in DMF (15 mL) was added dropwise propargylic acid ethyl ester (0.78 g, 9.3 mmol…
Number of citations: 90 pubs.acs.org

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